molecular formula C5H11ClN2O2 B6203223 (2R)-morpholine-2-carboxamide hydrochloride CAS No. 1841087-83-9

(2R)-morpholine-2-carboxamide hydrochloride

Cat. No.: B6203223
CAS No.: 1841087-83-9
M. Wt: 166.60 g/mol
InChI Key: UJWGIIHZXUTSNZ-PGMHMLKASA-N
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Description

(2R)-morpholine-2-carboxamide hydrochloride is a chiral morpholine derivative serving as a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. The morpholine ring is a common pharmacophore in bioactive molecules, and this enantiomerically pure carboxamide derivative is of particular interest for designing novel therapeutic agents. Scientific literature indicates that the (2R)-morpholine-2-carboxamide structure is a key component in the development of novel direct renin inhibitors (DRIs) for the treatment of hypertension and cardiovascular diseases . Research has shown that this scaffold can interact with the catalytic site of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), and demonstrates a different binding mode compared to earlier, higher molecular weight inhibitors . This makes it a promising starting point for creating potent, non-peptidomimetic inhibitors with potentially improved pharmacokinetic profiles and oral bioavailability. Furthermore, morpholine carboxamide derivatives are explored as antagonists for other biological targets, such as prokineticin receptors, which may have implications for treating psychiatric diseases, sleep disorders, and circadian rhythm disorders . The specific stereochemistry of the (2R) enantiomer is often critical for its biological activity and interaction with chiral targets. This product is provided for research purposes as a chemical building block. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1841087-83-9

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(2R)-morpholine-2-carboxamide;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1

InChI Key

UJWGIIHZXUTSNZ-PGMHMLKASA-N

Isomeric SMILES

C1CO[C@H](CN1)C(=O)N.Cl

Canonical SMILES

C1COC(CN1)C(=O)N.Cl

Purity

95

Origin of Product

United States

Reactivity and Derivatization of 2r Morpholine 2 Carboxamide Hydrochloride

Reactions Involving the Carboxamide Moiety

The carboxamide group at the C-2 position is a key site for derivatization, allowing for a range of functional group transformations and substitutions.

The amide bond, while generally stable, can undergo several important transformations to yield other functional groups. Morpholine (B109124) amides, in particular, have been explored as effective acylating intermediates, sometimes serving as alternatives to Weinreb amides due to their economic accessibility and stability. researchgate.net The reactivity of the carbonyl group is central to these transformations.

Key transformations include:

Reaction with Organometallic Reagents: Morpholine amides react cleanly with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to produce ketones. A significant advantage of using morpholine amides is that the reaction tends to stop at the ketone stage, preventing the common over-addition that leads to tertiary alcohols. researchgate.net

Reduction to Aldehydes: The carboxamide can be partially reduced to an aldehyde using hydride-reducing agents. The choice of reagent and reaction conditions is critical to prevent over-reduction to the corresponding primary alcohol. researchgate.net

Synthesis of Acylsilanes: Reaction with silyllithium reagents provides a direct route to acylsilanes. This procedure is efficient and avoids the use of stoichiometric copper(I) cyanide, which is often required when starting from acid chlorides. researchgate.net

The following table summarizes these transformations.

TransformationReagent ExampleProduct Functional GroupReference
Ketone SynthesisPhenylmagnesium bromide (PhMgBr)Ketone researchgate.net
Aldehyde SynthesisHydride reducing agentsAldehyde researchgate.net
Acylsilane SynthesisSilyllithium (R₃SiLi)Acylsilane researchgate.net

This table is interactive and can be sorted by column.

While the nitrogen atom of the morpholine ring is generally more nucleophilic, the amide nitrogen can also participate in substitution reactions, although this often requires specific activation. N-alkylation of a secondary amide is a known transformation but can be challenging due to the reduced nucleophilicity of the amide nitrogen and potential for O-alkylation.

Common approaches for modifying the amide nitrogen include:

N-Alkylation: This typically requires converting the amide into its more nucleophilic conjugate base using a strong base before reaction with an alkyl halide. The choice of base is crucial to favor N-alkylation over competing side reactions.

N-Acylation: The introduction of a second acyl group to form an imide can be achieved using acylating agents under appropriate conditions.

N-Cyanation: A method for the umpolung (polarity reversal) preparation of N-cyano amides has been developed using O-tosyl hydroxamates as nitrogen electrophiles, which then react with nucleophilic cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov This approach highlights the potential for treating the amide nitrogen as an electrophilic center after suitable derivatization.

Reactions at the Morpholine Ring System

The morpholine ring contains two heteroatoms, nitrogen and oxygen, which influence its reactivity. The secondary amine within the ring is a primary site for electrophilic attack, while the carbon atoms, particularly those adjacent to the heteroatoms, can be sites for nucleophilic attack after activation.

The lone pair of electrons on the morpholine nitrogen makes it a potent nucleophile, readily reacting with a variety of electrophiles.

N-Alkylation: The most common reaction at the morpholine ring is N-alkylation, where the nitrogen atom attacks an electrophilic carbon. This can be achieved with various reagents, including alkyl halides and alcohols, often catalyzed by acids or transition metals. researchgate.netchemrxiv.org

N-Arylation: The nitrogen can also be functionalized with aryl groups through methods like the Buchwald-Hartwig amination. chemrxiv.org

Addition to Carbonyls (Reductive Amination): Morpholine can react with aldehydes and ketones to form an intermediate iminium ion, which is then reduced in situ to yield N-substituted morpholine derivatives. chemrxiv.org

α-Functionalization: The C-H bonds adjacent to the nitrogen (the α-position) can be functionalized. One strategy involves the in-situ preparation of imine-BF₃ complexes, which can then react with a range of organometallic nucleophiles to afford α-functionalized morpholines. researchgate.net

The following table provides examples of electrophiles used in reactions with the morpholine nitrogen.

Reaction TypeElectrophile ExampleCatalyst/ConditionsProduct TypeReference
N-AlkylationMethanolCuO–NiO/γ–Al₂O₃N-Methylmorpholine researchgate.net
N-AlkylationEthylene SulfatetBuOKN-(2-hydroxyethyl)morpholine chemrxiv.orgchemrxiv.org
N-ArylationAryl BromidePd(0) catalystN-Aryl-morpholine chemrxiv.org
α-FunctionalizationOrganozinc reagentsImine-BF₃ complexα-Substituted morpholine researchgate.net

This table is interactive and can be sorted by column.

While the morpholine ring is generally stable, it can undergo transformations under specific conditions, leading to ring-opening or rearrangement products.

Oxidative Ring-Opening: A notable transformation is the oxidative cleavage of the C(sp³)–C(sp³) bond of the morpholine ring. A method utilizing visible light as an energy source and molecular oxygen as the terminal oxidant has been developed. google.com This reaction proceeds under mild conditions, avoiding the need for transition metals or harsh oxidants, and demonstrates good functional group tolerance. google.com For an N-phenylmorpholine derivative, this cleavage results in a product like 2-(N-phenylformamido)ethyl formate. google.com

Ring-Closing Reactions to Form Morpholines: While not a transformation of a pre-existing ring, it is relevant to note that substituted morpholines are often synthesized via ring-closing reactions. For instance, a base-promoted cascade sequence involving the ring opening of an oxazetidine followed by spontaneous ring closure can yield morpholine hemiaminals. acs.org

Stereochemical Control and Regioselectivity in Derivatization Reactions

The (2R)-configuration of the starting material provides an intrinsic chiral environment that can influence the stereochemical outcome of subsequent reactions. This is a critical aspect for the synthesis of enantiomerically pure, complex molecules. slideshare.netkhanacademy.org

Stereochemical Control: The existing stereocenter at C-2 can direct the approach of reagents, leading to diastereoselective reactions. For example, highly enantio- and diastereoselective (Ipc)₂BOTf-mediated aldol (B89426) reactions of morpholine carboxamides have been reported, demonstrating that the chiral morpholine scaffold can effectively control the formation of new stereocenters. researchgate.net Similarly, Pd-catalyzed carboamination reactions have been used for the concise asymmetric synthesis of cis-3,5-disubstituted morpholines from chiral amino alcohol precursors, yielding products as single stereoisomers. nih.gov The stereochemistry of such reactions is often dictated by the need to minimize steric strain in the transition state. acs.orgnih.gov

Regioselectivity: Derivatization reactions on (2R)-morpholine-2-carboxamide are inherently regioselective due to the different reactivity of the available sites.

N-4 vs. Amide-N: The secondary amine in the ring (N-4) is significantly more basic and nucleophilic than the amide nitrogen. Therefore, reactions with electrophiles such as alkylating or acylating agents will overwhelmingly occur at the N-4 position.

Ring Carbons: The carbon atoms of the morpholine ring are generally not susceptible to direct electrophilic attack. Functionalization at these positions typically requires activation, for example, by forming an adjacent iminium ion to enable nucleophilic attack. researchgate.net The inherent substitution at C-2 also sterically and electronically differentiates the other ring positions (C-3, C-5, C-6), influencing their reactivity in more complex transformations. DFT calculations on related heterocyclic systems have shown that such electronic differences can strongly favor arylation at one position over another. acs.org

Mechanistic Studies of Reactivity Profiles

The reactivity of (2R)-morpholine-2-carboxamide hydrochloride is centered around the nucleophilic character of the morpholine nitrogen and the electrophilic nature of the carboxamide carbonyl carbon. The hydrochloride form implies that the morpholine nitrogen is protonated, which significantly diminishes its nucleophilicity until it is neutralized.

Electronic and Stereoelectronic Effects:

The morpholine ring's oxygen atom exerts an electron-withdrawing inductive effect (-I), which reduces the basicity and nucleophilicity of the nitrogen atom compared to a piperidine (B6355638) analogue. This deactivation influences the rates of reactions involving the nitrogen nucleophile.

Stereoelectronic effects, arising from the specific spatial arrangement of orbitals, are also expected to play a crucial role in the reactivity of this chiral molecule. The chair conformation of the morpholine ring and the orientation of the carboxamide group (axial or equatorial) will dictate the accessibility of the reactive centers and the overlap of orbitals involved in transition states. For instance, the lone pair on the nitrogen and the oxygen atom can interact with the sigma anti-bonding orbitals (σ*) of adjacent bonds, influencing conformational stability and reactivity.

Neighboring Group Participation:

The proximity of the morpholine nitrogen and oxygen to the carboxamide group at the C2 position creates the potential for neighboring group participation (NGP) in various reactions. NGP can lead to enhanced reaction rates and retention of stereochemistry at the reaction center.

In the case of reactions at the carboxamide group, the morpholine nitrogen, upon deprotonation, could act as an intramolecular nucleophile. For instance, during hydrolysis or other substitution reactions at the carbonyl carbon, the nitrogen could attack the carbonyl group to form a transient bicyclic intermediate. This intramolecular pathway is often kinetically favored over an intermolecular reaction.

A plausible mechanism for intramolecularly assisted hydrolysis is depicted below:

Deprotonation: The morpholine nitrogen is deprotonated by a base.

Intramolecular Nucleophilic Attack: The neutral nitrogen attacks the electrophilic carbonyl carbon of the carboxamide.

Formation of a Tetrahedral Intermediate: A bicyclic tetrahedral intermediate is formed.

Ring Opening: The intermediate collapses with the expulsion of ammonia, facilitated by proton transfer, to yield the corresponding carboxylic acid.

This intramolecular catalysis would likely proceed with retention of the stereochemistry at the C2 position.

Reactivity of the Carboxamide Group:

The carboxamide group itself is a versatile functional group, though generally less reactive than esters or acid chlorides. Key reactions include:

Hydrolysis: Amides can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. The mechanism involves nucleophilic attack of water (acidic conditions, after protonation of the carbonyl oxygen) or hydroxide (B78521) (basic conditions) on the carbonyl carbon. The presence of the morpholine moiety could influence the rate and mechanism of this reaction, as discussed above.

Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield (2R)-morpholin-2-ylmethanamine.

Dehydration: Dehydration of the primary amide using reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) would yield the corresponding nitrile, (2R)-morpholine-2-carbonitrile.

N-Alkylation/N-Acylation: While the primary amide nitrogen is not strongly nucleophilic, it can undergo alkylation or acylation under specific conditions. However, reactions at the more nucleophilic morpholine nitrogen are generally more favorable.

Reactivity of the Morpholine Nitrogen:

Once deprotonated from its hydrochloride salt form, the secondary amine of the morpholine ring can participate in a variety of reactions:

N-Alkylation: Reaction with alkyl halides would lead to the formation of a quaternary ammonium (B1175870) salt or, under controlled conditions, N-alkylation.

N-Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding N-acyl derivative.

Michael Addition: As a secondary amine, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

The reactivity of the morpholine nitrogen will be in competition with reactions at the carboxamide group, and the outcome will depend on the specific reagents and reaction conditions employed.

Hypothetical Reactivity Data:

While specific experimental data for this compound is scarce in the literature, a hypothetical comparison of reaction rates could be tabulated to illustrate the expected mechanistic influences.

ReactionReagent and ConditionsExpected Mechanistic FeaturePredicted Relative Rate
Amide Hydrolysis 1 M HCl, 100 °CAcid-catalyzed nucleophilic acyl substitutionModerate
1 M NaOH, 100 °CBase-catalyzed nucleophilic acyl substitution with potential NGPFaster than acidic hydrolysis
N-Acylation Acetyl chloride, Et₃N, 0 °CNucleophilic attack by morpholine NFast
Reduction LiAlH₄, THF, refluxNucleophilic hydride attack on carbonyl CFast

This interactive table is based on established chemical principles. The predicted faster rate for basic hydrolysis assumes that neighboring group participation by the morpholine nitrogen provides a lower energy pathway compared to the direct intermolecular attack of hydroxide.

Applications of 2r Morpholine 2 Carboxamide Hydrochloride As a Chiral Building Block

Utilization in Asymmetric Synthesis of Complex Molecular Architectures

The chiral morpholine (B109124) core is a key structural motif in numerous bioactive compounds. The synthesis of 2-substituted chiral morpholines, in particular, is a significant challenge and an area of active research. One of the most effective modern methods for creating these complex architectures is the asymmetric hydrogenation of 2-substituted dehydromorpholines (3,4-dihydro-2H-1,4-oxazines). rsc.orgresearchgate.net This "after cyclization" strategy allows for the direct installation of the critical stereocenter at the C-2 position. sigmaaldrich.com

Research has demonstrated that a rhodium complex bearing a large bite angle bisphosphine ligand, (R,R,R)-SKP, is highly effective for this transformation. rsc.org This catalytic system achieves quantitative yields and excellent enantioselectivities (up to 99% ee) across a range of 2-aryl substituted dehydromorpholines. rsc.orgsigmaaldrich.com The reaction is scalable and the resulting N-protected morpholines can be easily deprotected to provide the free amine, which serves as a key intermediate for further functionalization. rsc.org For example, the product (R)-4-(benzyloxycarbonyl)-2-(4-fluorophenyl)morpholine is a precursor to the enantiomer of a potent GSK-3β inhibitor. rsc.org

The success of this method highlights the importance of the morpholine framework in guiding the synthesis of intricate molecular structures where the chirality at the C-2 position is essential for biological activity.

Table 1. Asymmetric Hydrogenation of 2-Aryl Dehydromorpholines rsc.org
Substrate (N-Cbz-2-aryl-dehydromorpholine)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
Aryl = Phenyl[Rh((R,R,R)-SKP)(cod)]SbF₆>9993
Aryl = 4-Fluorophenyl[Rh((R,R,R)-SKP)(cod)]SbF₆>9992
Aryl = 4-Chlorophenyl[Rh((R,R,R)-SKP)(cod)]SbF₆>9993
Aryl = 4-Bromophenyl[Rh((R,R,R)-SKP)(cod)]SbF₆>9994
Aryl = 4-Methylphenyl[Rh((R,R,R)-SKP)(cod)]SbF₆>9993
Aryl = 2-Naphthyl[Rh((R,R,R)-SKP)(cod)]SbF₆>9994
Aryl = 3-Thienyl[Rh((R,R,R)-SKP)(cod)]SbF₆>9999

Role as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. e3s-conferences.org While (2R)-morpholine-2-carboxamide hydrochloride itself is primarily a building block, the closely related N-acyl morpholine carboxamide structure has been shown to function effectively as a chiral director in diastereoselective aldol (B89426) reactions. nih.gov

In this context, the morpholine amide acts as a chiral enolate precursor. The reaction of various N-acyl morpholine carboxamides with aldehydes, mediated by diisopinocampheylboron triflate ((Ipc)₂BOTf), produces β-hydroxy carboxamide products with high levels of diastereoselectivity, favoring the syn-aldol adduct. nih.gov The inherent chirality and conformational rigidity of the morpholine ring guide the approach of the aldehyde to the boron enolate, thereby controlling the formation of the two new stereocenters. This methodology has been successfully applied to a variety of substrates, including those with α-bromo, α-chloro, and α-vinyl substituents, demonstrating the utility of the morpholine carboxamide core in controlling complex organic transformations. nih.gov

Table 2. Diastereoselective Aldol Reaction of N-Propionyl Morpholine with Various Aldehydes nih.gov
AldehydeBoron ReagentYield (%)Diastereomeric Ratio (d.r., syn:anti)
Propanal(Ipc)₂BOTf8598:2
Isobutyraldehyde(Ipc)₂BOTf8699:1
Benzaldehyde(Ipc)₂BOTf8199:1
Cyclohexanecarboxaldehyde(Ipc)₂BOTf7899:1
4-Nitrobenzaldehyde(Ipc)₂BOTf7599:1
2-Naphthaldehyde(Ipc)₂BOTf8099:1

Precursor in the Development of Chiral Ligands for Catalysis

Chiral ligands are fundamental to asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. While the direct conversion of (2R)-morpholine-2-carboxamide into traditional phosphine (B1218219) or N,N'-dioxide ligands is not widely documented, the underlying morpholine amino acid framework is a proven precursor for a different class of potent chiral catalysts: organocatalysts. nih.govfrontiersin.org

Researchers have designed and synthesized novel organocatalysts based on β-morpholine amino acids (β-Morph-AAs), which are structurally related to the α-amino acid derivative (2R)-morpholine-2-carboxamide. nih.govfrontiersin.org These catalysts operate via an enamine mechanism and have proven highly efficient in Michael addition reactions between aldehydes and nitroolefins. Despite the general understanding that morpholine-based enamines are less reactive than their pyrrolidine (B122466) counterparts, these specifically designed catalysts require very low loadings (1 mol%) to achieve excellent conversions, high diastereoselectivity (up to 99% d.e.), and good to excellent enantioselectivity (up to 99% e.e.). nih.govfrontiersin.orgnih.gov The success of these catalysts demonstrates that the chiral morpholine scaffold is a viable and effective precursor for developing highly selective catalytic systems. frontiersin.org

Table 3. Performance of a β-Morpholine Amino Acid Organocatalyst in the Michael Addition of Aldehydes to trans-β-Nitrostyrene nih.gov
AldehydeYield (%)Diastereomeric Excess (d.e., %)Enantiomeric Excess (e.e., %)
Propanal999980
Butanal999985
Pentanal999989
Hexanal999990
Cyclohexanecarboxaldehyde999999

Scaffold for the Construction of Structurally Diverse Compound Libraries (Synthetic Aspects)

The morpholine ring is considered a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties. scholaris.ca Leveraging this core structure for the construction of compound libraries is a key strategy in drug discovery. (2R)-Morpholine-2-carboxamide, derived from a chiral amino acid, is an ideal starting point for Diversity-Oriented Synthesis (DOS). nih.govresearchgate.net DOS aims to broadly populate chemical space with structurally diverse and complex small molecules, which can then be screened for biological activity. frontiersin.orgresearchgate.net

The synthesis of such libraries often begins with a polyfunctional building block like a morpholine derivative. nih.gov Through a series of controlled chemical transformations, the initial scaffold is elaborated to generate a collection of related but structurally distinct molecules. This "build/couple/pair" or "branching" approach allows for the systematic introduction of both skeletal and stereochemical diversity. nih.govfrontiersin.org For instance, starting from enantiomerically pure amino acids and amino alcohols, a collection of 24 diverse C-substituted morpholines that vary systematically in regiochemistry and stereochemistry has been produced. scholaris.ca These efforts generate libraries of sp³-rich, peptidomimetic compounds that are valuable as probes for biological pathways and as starting points for medicinal chemistry programs. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for Derivatives

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment of Synthetic Products

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity, often expressed as enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose, employing chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation.

The selection of an appropriate CSP and mobile phase is critical for achieving optimal separation. For morpholine (B109124) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. The choice between HPLC and GC is often dictated by the volatility and thermal stability of the analyte. For non-volatile derivatives of (2R)-morpholine-2-carboxamide, HPLC is the method of choice. In some cases, derivatization of the analyte with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column.

Research Findings:

Studies on the enantiomeric separation of chiral heterocyclic compounds, including morpholine and lactam derivatives, have demonstrated the utility of various chiral stationary phases. For instance, the enantiomers of a chiral δ-lactam were successfully resolved using preparative enantioselective HPLC, allowing for the isolation of enantiomerically pure compounds with an enantiomeric excess greater than 99% mdpi.com. The selection of the mobile phase, often a mixture of alkanes and alcohols for normal-phase chromatography, is optimized to achieve the best balance between resolution and analysis time mdpi.comsigmaaldrich.com.

The enantiomeric excess is a critical parameter for chiral compounds and is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Analytical Method Chiral Stationary Phase (CSP) Mobile Phase Resolution (Rs) Application
Chiral HPLCCellulose-basedHexane/Isopropanol> 1.5Determination of enantiomeric purity of a chiral δ-lactam intermediate mdpi.com.
Chiral HPLCAmylose-basedHeptane/Ethanol> 2.0Separation of xanthonic derivatives with a morpholine moiety mdpi.com.
Chiral GCCyclodextrin-basedHeliumVariableAnalysis of volatile chiral amines after derivatization nih.govresearchgate.net.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and stereochemistry of molecules. For derivatives of (2R)-morpholine-2-carboxamide, both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR techniques are employed to confirm the connectivity of atoms and to assign the relative and absolute configuration.

¹H NMR provides information about the chemical environment and connectivity of protons. The chemical shifts, coupling constants (J-values), and signal multiplicities are used to piece together the molecular structure. For instance, the ¹H NMR spectrum of (S)-Morpholine-2-carboxylic acid hydrochloride, a closely related compound, shows characteristic signals for the morpholine ring protons chemicalbook.com.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural insights by showing correlations between different nuclei. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively researchgate.netnih.govresearchgate.net.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for stereochemical assignment. NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. This information can be used to determine the relative stereochemistry of substituents on the morpholine ring researchgate.netmdpi.com.

Typical ¹H NMR Chemical Shift Ranges for Morpholine Ring Protons:

Proton Typical Chemical Shift (ppm) Multiplicity
H-23.5 - 4.5dd or t
H-3 (axial)2.8 - 3.2m
H-3 (equatorial)3.6 - 4.0m
H-5 (axial)2.5 - 2.9m
H-5 (equatorial)3.5 - 3.9m
H-6 (axial)3.3 - 3.7m
H-6 (equatorial)3.8 - 4.2m

X-ray Crystallography for Absolute Configuration Determination of Derivatives and Intermediates

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. This technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined springernature.com.

For chiral molecules, the determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which is the slight difference in scattering of X-rays by an atom when the X-ray energy is near an absorption edge of that atom mdpi.comresearchgate.net. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the absolute configuration of the determined structure. A Flack parameter close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted configuration is the correct one mdpi.com.

Research Findings:

The crystal structure of N-(2-Chloroethyl)morpholine-4-carboxamide, a derivative of the morpholine carboxamide scaffold, has been determined by X-ray crystallography. The analysis revealed a monoclinic crystal system with the space group Cc. The morpholine ring adopts a chair conformation, which is a common low-energy conformation for six-membered rings researchgate.net. Such studies provide precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's geometry in the solid state.

Compound Crystal System Space Group Flack Parameter Conclusion
(+)-(2R,3R)-1 (a chiral δ-lactam)OrthorhombicP2₁2₁2₁-0.03(1)Absolute configuration correctly assigned as (2R,3R) mdpi.com.
N-(2-Chloroethyl)morpholine-4-carboxamideMonoclinicCcNot reportedStructure determined, morpholine in chair conformation researchgate.net.
Tricarbonyl(N-methylpyridine-2-carboxamide-κN,O)(thiocyanato-κN)rhenium(I)MonoclinicP2₁/nNot applicable (achiral)Molecular structure and packing determined researchgate.net.

Mass Spectrometry Techniques for Molecular Structure Confirmation of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used to confirm the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns libretexts.orgchemguide.co.uk. For derivatives of (2R)-morpholine-2-carboxamide, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable nih.govnih.govnifc.gov.vn.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For morpholine derivatives, common fragmentation pathways involve the cleavage of the morpholine ring and the loss of substituents unibas.itresearchgate.netnist.gov.

Soft ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), are often used in LC-MS. These methods typically produce a protonated molecule [M+H]⁺ or other adduct ions, with less fragmentation than EI. This is useful for confirming the molecular weight of the product. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected parent ion, providing structural information nih.govnifc.gov.vn.

Common Fragmentation Patterns for Morpholine Derivatives:

The fragmentation of the morpholine ring can proceed through several pathways, including:

α-cleavage: Cleavage of the bond adjacent to the nitrogen or oxygen atom.

Ring cleavage: Opening of the six-membered ring.

Loss of substituents: Cleavage of bonds connecting substituents to the morpholine ring.

Technique Ionization Method Typical Ions Observed Information Obtained
GC-MSElectron Ionization (EI)Molecular ion (M⁺), fragment ionsMolecular weight, structural information from fragmentation pattern nih.govresearchgate.net.
LC-MSElectrospray Ionization (ESI)Protonated molecule ([M+H]⁺), adduct ions ([M+Na]⁺)Molecular weight confirmation nih.govnifc.gov.vn.
LC-MS/MSESI followed by Collision-Induced Dissociation (CID)Fragment ions from a selected parent ionDetailed structural information for confirmation of reaction products unibas.it.

Computational and Theoretical Investigations of 2r Morpholine 2 Carboxamide Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like (2R)-morpholine-2-carboxamide hydrochloride. researchgate.netnih.gov These calculations can provide detailed information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key aspects of the electronic structure that can be investigated include the molecular orbital energies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to undergo various chemical reactions. For instance, the analysis of Parr functions can help identify the most nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. researchgate.net In the case of this compound, the nitrogen and oxygen atoms of the morpholine (B109124) ring, as well as the carbonyl oxygen and amide nitrogen of the carboxamide group, are expected to be key sites for intermolecular interactions.

Table 1: Hypothetical Reactivity Descriptors for (2R)-Morpholine-2-carboxamide (Calculated at the B3LYP/6-31G(d) level of theory)

Descriptor Value (eV)
HOMO Energy -7.25
LUMO Energy 1.50
HOMO-LUMO Gap 8.75
Ionization Potential 7.25
Electron Affinity -1.50
Electronegativity 2.875
Chemical Hardness 4.375

This table presents illustrative data that would be obtained from quantum chemical calculations.

Conformational Analysis and Energy Landscape Mapping

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of the molecule and to map the potential energy surface associated with transitions between them.

The morpholine ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net For (2R)-morpholine-2-carboxamide, the carboxamide substituent at the C2 position can be in either an axial or an equatorial position. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to determine the relative energies of these conformers. It is generally expected that the equatorial conformation will be more stable due to reduced steric hindrance. ic.ac.uk

Table 2: Hypothetical Relative Energies of (2R)-Morpholine-2-carboxamide Conformers

Conformer Relative Energy (kcal/mol)
Chair (Equatorial Carboxamide) 0.00
Chair (Axial Carboxamide) 2.50

This table provides an example of the kind of data generated from conformational analysis studies.

Prediction and Modeling of Reaction Mechanisms

Computational chemistry is a valuable tool for predicting and modeling the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies for different potential mechanisms. acs.org

A key reaction of interest for a carboxamide is hydrolysis, which involves the cleavage of the amide bond. acs.org Computational studies can model the hydrolysis of (2R)-morpholine-2-carboxamide under both acidic and basic conditions. These models can elucidate the role of catalysts and solvent molecules in the reaction mechanism and predict the reaction rates. The activation of the amide bond, a typically stable functional group, can be investigated by analyzing the electronic and structural changes that occur along the reaction coordinate. nih.govresearchgate.net

Other potential reactions, such as N-alkylation or acylation of the morpholine nitrogen, or reactions involving the carboxamide group, can also be modeled. nih.gov These computational investigations provide a deeper understanding of the molecule's reactivity and can guide the design of new synthetic transformations. researchgate.net

In Silico Studies of Stereoselectivity and Transition States

Given that this compound is a chiral molecule, understanding and predicting the stereoselectivity of its reactions is of paramount importance. nih.gov In silico studies, particularly the calculation of transition state structures and energies, are essential for this purpose. nih.gov

For reactions involving the formation of a new stereocenter, computational models can be used to predict which diastereomeric product will be favored. This is achieved by comparing the activation energies of the transition states leading to the different stereoisomers. The lower-energy transition state will correspond to the major product. researchgate.net

For example, in an aldol (B89426) reaction where the enolate of the morpholine carboxamide reacts with an aldehyde, two new stereocenters can be formed. researchgate.net Computational modeling of the possible transition state structures can explain the observed diastereoselectivity and enantioselectivity, taking into account factors such as steric hindrance and electronic interactions. researchgate.netnih.gov These in silico studies are not only crucial for understanding the outcomes of known reactions but also for designing new stereoselective synthetic methods. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective Synthetic Pathways

The efficient and stereocontrolled synthesis of morpholine (B109124) derivatives is a cornerstone for their application. While classical methods exist, ongoing research focuses on developing more atom-economical, efficient, and highly stereoselective pathways. One promising area is the asymmetric hydrogenation of unsaturated morpholines using advanced catalysts, such as bisphosphine-rhodium complexes, which can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. semanticscholar.orgrsc.org

Another emerging strategy involves the copper(II)-promoted oxyamination of alkenes. nih.gov This method allows for the simultaneous and stereoselective addition of an alcohol and an amine across an alkene, providing a direct route to aminomethyl-functionalized morpholines. nih.gov Furthermore, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols presents another pathway to highly substituted chiral morpholines. semanticscholar.org Research is also exploring polymer-supported synthesis, which facilitates the creation of morpholine-3-carboxylic acid derivatives and allows for easier purification and process management. nih.gov The development of diastereoconvergent syntheses, which can convert a mixture of diastereomers into a single desired product, represents a significant advance in maximizing yield and simplifying purification. acs.org These innovative synthetic methodologies are crucial for making complex chiral morpholine structures, including derivatives of (2R)-morpholine-2-carboxamide, more accessible for research and development. organic-chemistry.org

Exploration of New Applications in Catalysis and Materials Science

Beyond their traditional use in pharmaceuticals, chiral morpholine derivatives are gaining attention in the fields of asymmetric catalysis and materials science.

Catalysis: Recent studies have highlighted the potential of morpholine-based organocatalysts. frontiersin.orgnih.gov Specifically, new organocatalysts belonging to the class of ß-morpholine amino acids have been successfully tested in 1,4-addition reactions of aldehydes to nitroolefins. frontiersin.org While morpholine–enamines have historically been considered less reactive than their pyrrolidine (B122466) counterparts due to the electronic influence of the ring oxygen, recent research has shown that efficient catalysts can be designed. frontiersin.orgnih.gov Computational studies have been instrumental in understanding the transition states of these reactions, explaining how, despite the limitations, certain morpholine-based catalysts can work efficiently to afford products with excellent yields and high stereoselectivity. frontiersin.org The future in this area lies in designing more potent and versatile morpholine-based catalysts for a wider range of asymmetric transformations.

Materials Science: The morpholine nucleus is also a promising component for advanced materials. e3s-conferences.org Derivatives are being explored for their potential as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org The incorporation of the rigid, chiral structure of (2R)-morpholine-2-carboxamide and its analogues into polymer backbones could lead to the development of novel materials with unique mechanical, thermal, or optical properties. These chiral polymers could find applications in areas such as chiral chromatography, specialized sensors, or as scaffolds in tissue engineering.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to more modern, continuous manufacturing processes is a key trend in chemistry.

Flow Chemistry: Flow chemistry offers significant advantages for the synthesis of complex molecules, including improved safety, scalability, precise control over reaction parameters, and the potential for higher yields. thieme-connect.deunimi.it Applying flow chemistry to the stereoselective synthesis of (2R)-morpholine-2-carboxamide and its derivatives could enable safer handling of reactive intermediates and reagents, facilitate multi-step sequences in a continuous fashion, and allow for rapid process optimization. This approach is particularly valuable for scaling up the production of promising lead compounds for further evaluation. thieme-connect.de

Automated Synthesis: The demand for large, diverse collections of compounds for screening has driven the adoption of automated synthesis platforms. High-throughput chemistry using robotics has already been employed to produce extensive libraries of substituted morpholine derivatives. nih.gov A common intermediate can be used to generate thousands of unique library members by reacting it with a wide array of reagents. nih.gov This approach allows for the rapid exploration of the chemical space around the (2R)-morpholine-2-carboxamide scaffold, accelerating the discovery of new molecules with desired biological activities or material properties.

Design and Synthesis of Advanced Chiral Derivatives with Tailored Reactivity

The (2R)-morpholine-2-carboxamide scaffold is an ideal starting point for the rational design of advanced derivatives with finely tuned properties. By strategically modifying the core structure, researchers can alter its steric and electronic characteristics to achieve specific functions.

Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthesis of derivatives with enhanced potency and selectivity for biological targets. e3s-conferences.orgnih.gov For example, modifications to the morpholine ring and its substituents have led to the identification of potent and selective inhibitors of monoamine reuptake, carbonic anhydrase, and dopamine (B1211576) receptors. nih.govrsc.orgnih.gov A powerful strategy for creating novel structures is the "heterocyclic merging approach," where the morpholine scaffold is fused with other biologically relevant heterocycles, such as indazoles, to create entirely new and stereochemically diverse molecular architectures. nih.gov This design-led approach, which focuses on creating conformationally rigid structures, is essential for developing next-generation compounds with tailored reactivity and function. acs.org

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental synthesis and evaluation has become a powerful paradigm in modern drug discovery and materials science. This synergistic approach significantly accelerates the design and development of new morpholine derivatives.

Computational tools such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are employed to predict how morpholine derivatives will interact with biological targets, to assess their stability, and to understand their energetic and reactivity trends. nih.govmdpi.comnih.govresearchgate.netfigshare.com For instance, in silico studies have successfully predicted the binding interactions of morpholine-substituted compounds within the active site of enzymes like mTOR, guiding the synthesis of the most promising candidates for in vitro testing. mdpi.comnih.gov These computational predictions, when validated by experimental results, create a feedback loop that refines the design process, saving time and resources. nih.gov This combination of experimental and computational investigation allows for a deeper understanding of the structure-activity relationships and facilitates the rational design of novel derivatives with enhanced selectivity and potency. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for (2R)-morpholine-2-carboxamide hydrochloride?

The synthesis typically involves carboxylation of morpholine derivatives. For example, (R)-morpholine-2-carboxylic acid hydrochloride (a closely related compound) is synthesized via carboxylation of morpholine precursors under controlled conditions (e.g., using thionyl chloride to form the hydrochloride salt). Reaction parameters like temperature, solvent polarity, and catalyst selection critically influence yield and stereochemical purity . For amide formation, coupling agents such as HATU or EDC/NHS are employed to react the carboxylic acid with amines, followed by HCl salt precipitation .

Q. How is the stereochemical integrity of this compound confirmed experimentally?

Chiral HPLC or polarimetry is used to verify enantiomeric purity. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for (R)-morpholine-2-carboxylic acid hydrochloride, where the crystal structure confirmed the (R)-configuration . Computational methods (e.g., DFT-based NMR shift calculations) can complement experimental data to resolve ambiguities .

Q. What role does the morpholine ring play in the compound’s biological activity?

The morpholine ring enhances solubility and modulates pharmacokinetic properties by introducing hydrogen-bonding sites. In related compounds, the ring’s nitrogen acts as a weak base, influencing membrane permeability and target engagement. For example, morpholine derivatives often interact with enzymes via π-stacking or hydrogen bonding at active sites .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s enzyme inhibition mechanisms?

Methodological approach :

  • Kinetic assays : Use Michaelis-Menten kinetics with varying substrate concentrations and fixed inhibitor doses to determine inhibition type (competitive, non-competitive).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions.
  • X-ray crystallography : Resolve co-crystal structures of the compound bound to the enzyme (e.g., proteases or kinases) to identify binding motifs. Evidence from analogous amides shows that substituents on the morpholine ring (e.g., methyl or fluorine groups) alter binding kinetics by 2–3 orders of magnitude .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

Contradictions often arise from differences in experimental conditions (e.g., pH, counterion effects). To address this:

  • Standardize buffers : Use phosphate-buffered saline (pH 7.4) for solubility studies.
  • Accelerated stability testing : Conduct stress tests (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC-MS.
  • Comparative analysis : Cross-reference with structurally similar compounds like (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, which shows pH-dependent solubility shifts due to its zwitterionic nature .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic environments?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., nucleophilic nitrogen in the morpholine ring).
  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for acyl transfer or ring-opening. Studies on (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride reveal that electron-withdrawing groups on the morpholine ring reduce nucleophilicity by 40–60% .

Data-Driven Research Gaps

Q. How can researchers leverage structural analogs to infer the biological targets of this compound?

  • Pharmacophore mapping : Align the compound’s structure with known inhibitors (e.g., kinase inhibitors containing morpholine motifs) using software like Schrödinger’s Phase.
  • High-throughput screening : Test against panels of recombinant enzymes or receptors (e.g., GPCRs, cytochrome P450 isoforms) to identify off-target effects. For example, (2S,3R)-3-fluoro-2-methylazetidine hydrochloride, a structurally distinct analog, showed unexpected affinity for serotonin receptors in screening assays .

Q. What analytical techniques are critical for characterizing degradation products of this compound?

  • LC-MS/MS : Identify hydrolytic byproducts (e.g., morpholine-2-carboxylic acid) with MRM transitions.
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to detect ring-opening products or isomerization. Stability studies on methyl (6R)-6-methylmorpholine-2-carboxylate hydrochloride revealed that ester hydrolysis predominates under acidic conditions, forming the free carboxylic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.